molecular formula C17H26N2O2 B13752569 Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- CAS No. 73664-74-1

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-

Katalognummer: B13752569
CAS-Nummer: 73664-74-1
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: RYBDLOPJFQYEGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- is an organic compound with the molecular formula C17H26N2O2 It is a derivative of benzamide, featuring a butoxy group and a pyrrolidinyl ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-, the reaction can be carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzamide, 4-methyl-N-2-pyridinyl-
  • 4-Butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

Uniqueness

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group and the pyrrolidinyl ethyl group allows for unique interactions with other molecules, making it a valuable compound for various applications .

Eigenschaften

73664-74-1

Molekularformel

C17H26N2O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C17H26N2O2/c1-2-3-14-21-16-8-6-15(7-9-16)17(20)18-10-13-19-11-4-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,20)

InChI-Schlüssel

RYBDLOPJFQYEGQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.